molecular formula C14H16INO2 B1444611 2-(6-Iodohexyl)isoindole-1,3-dione CAS No. 23644-79-3

2-(6-Iodohexyl)isoindole-1,3-dione

Cat. No. B1444611
CAS RN: 23644-79-3
M. Wt: 357.19 g/mol
InChI Key: UIKUOLDBDOKVHN-UHFFFAOYSA-N
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Description

“2-(6-Iodohexyl)isoindole-1,3-dione” is a derivative of isoindole-1,3-dione, which is commonly known as phthalimides . Phthalimides represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .


Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives involves various methods. One such method involves the condensation of a phthalic anhydride with primary amines . Another method involves the formation of two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes . A hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives has also been reported .


Chemical Reactions Analysis

The overall transformation involved in the synthesis of isoindole-1,3-dione derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Scientific Research Applications

Synthesis and Chemical Properties

Convenient Synthesis of New Polysubstituted Isoindole-1,3-dione Analogues : Research demonstrates the synthesis of new polysubstituted isoindole-1,3-diones, with structural determination through X-ray diffraction, highlighting potential applications in creating novel compounds with unique properties (Tan et al., 2014).

Optical Properties of Isoindoline-1,3-dione Compounds : A study investigates the optical properties of isoindole-1,3-dione compounds, revealing insights into their potential applications in materials science due to their unique UV-Vis absorbance and transmittance characteristics (Tan et al., 2018).

Biological and Medicinal Applications

Anticancer Activity of Isoindole-1,3(2H)-dione Derivatives : Investigations into isoindole-1,3(2H)-dione derivatives reveal cytotoxic effects on various cancer cell lines, with the efficacy dependent on the substituents, suggesting potential in cancer therapy (Tan et al., 2020).

Isoindole-1,3-diones as Elastase Inhibitors : A study on 2-[(alkylsulfonyl)oxy]-6-substituted-1H-isoindole-1,3(2H)-diones shows significant inhibitory potency against human leukocyte elastase, indicating potential therapeutic applications in diseases involving elastase activity (Kerrigan & Shirley, 1996).

Cyclooxygenase Inhibitory Activity : Novel 1H-isoindole-1,3(2H)-dione derivatives were synthesized and evaluated for their cyclooxygenase inhibitory activity, showing potential as anti-inflammatory agents (Szkatuła et al., 2021).

Catalysis and Material Science

Palladium-Catalyzed Synthesis of Isoindole-1,3-diones : A palladium-catalyzed aminocarbonylation process offers a one-step approach to synthesizing 2-substituted isoindole-1,3-diones, broadening the scope for creating diverse heterocyclic compounds (Worlikar & Larock, 2008).

Ionic Liquid-Catalyzed Carbonylative Cyclization : Immobilized palladium metal in an ionic liquid facilitates the carbonylative cyclization of 2-iodobenzoic acid and primary amine to yield N-substituted isoindole-1,3-dione derivatives, highlighting a sustainable and recyclable catalytic process (Khedkar et al., 2014).

properties

IUPAC Name

2-(6-iodohexyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO2/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKUOLDBDOKVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Iodohexyl)isoindole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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